L-alpha-Aminosäuren

L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.

The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.

Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

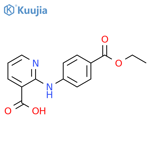

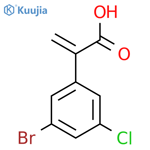

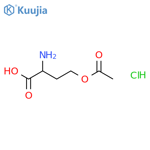

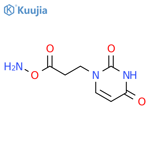

|

L-(+)-Abrine | 526-31-8 | C12H14N2O2 |

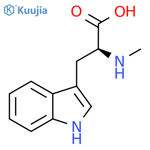

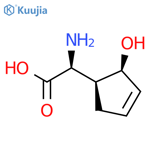

|

DL-Threonine | 80-68-2 | C4H9NO3 |

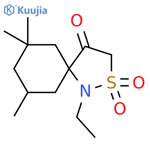

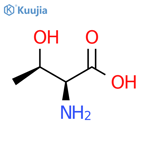

|

3-(butylsulfinyl)-l-alanine | 121842-70-4 | C7H15NO3S |

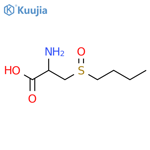

|

O-Acetylhomoserine | 7540-67-2 | C6H11NO4.HCl |

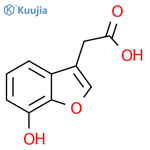

|

3-Cyclopentene-1-aceticacid, a-amino-2-hydroxy-, (aS,1S,2S)- | 433216-72-9 | C7H11NO3 |

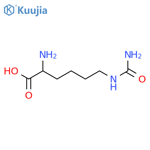

|

L-Homocitrulline | 1190-49-4 | C7H15N3O3 |

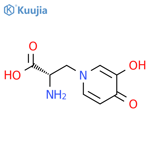

|

Mimosine | 500-44-7 | C8H10N2O4 |

|

(S)-Willardiine | 21416-43-3 | C7H9N3O4 |

|

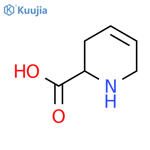

(2S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | 31456-71-0 | C6H9NO2 |

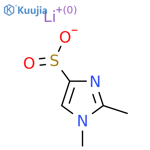

|

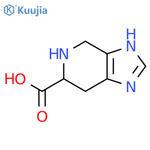

4,5,6,7-Tetrahydro-1H-imidazol4,5-cpyridine-6-carboxylic Acid | 59981-63-4 | C7H9N3O2 |

Verwandte Literatur

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte